tert-Butyl 4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate
Description
Structure and Key Features
This compound features a pyridine ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (boronic ester) group at position 6, linked via a piperazine moiety to a tert-butyl carbamate protecting group. The boronic ester facilitates Suzuki-Miyaura cross-coupling reactions, making it a versatile intermediate in medicinal chemistry and drug discovery . The tert-butyl carbamate enhances solubility and stability during synthetic workflows .
Synthesis and Applications Synthesis involves coupling a boronic ester-functionalized pyridine precursor (e.g., 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine) with di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine . The compound is widely used in the synthesis of trypanocidal agents targeting N-myristoyltransferase , kinase inhibitors , and radiopharmaceutical precursors .
Properties
IUPAC Name |
tert-butyl 4-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32BN3O4/c1-18(2,3)26-17(25)24-13-11-23(12-14-24)16-10-8-9-15(22-16)21-27-19(4,5)20(6,7)28-21/h8-10H,11-14H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACOXUSBKKQCOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)N3CCN(CC3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32BN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592164 | |
| Record name | tert-Butyl 4-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309982-26-0 | |
| Record name | tert-Butyl 4-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl 4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
- Molecular Formula : C21H28BNO4
- Molecular Weight : 369.262 g/mol
- CAS Number : 1312611-41-8
The compound exhibits significant interactions with various biological targets, primarily through its piperazine and pyridine moieties. The dioxaborolane group enhances its binding affinity and selectivity towards specific enzymes and receptors.
Inhibition Studies
Research indicates that this compound acts as an inhibitor for several kinases. For instance:
- CDK6 Inhibition : The compound binds to the inactive conformation of CDK6, affecting cell cycle regulation in cancer cells .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the inhibition of tumor growth by disrupting kinase signaling pathways critical for cancer cell proliferation.
Case Studies
- Study on CDK Inhibitors :
- Antitumor Efficacy :
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Table 1: Structural Variations and Functional Roles
Table 2: Cross-Coupling Efficiency and Reaction Conditions
Key Observations :
- The parent compound exhibits superior coupling yields (~85%) with aryl bromides under microwave conditions .
- Electron-deficient partners (e.g., thiadiazole) require phosphine-rich catalysts (XPhos) for optimal reactivity .
- Bulky substituents (e.g., methoxypyrazine) necessitate prolonged reaction times .
Table 3: Bioactivity and Stability
Key Observations :
- The parent compound’s balanced LogP (2.8) and moderate solubility make it suitable for CNS applications .
- Methoxy-substituted derivatives (C5) show improved solubility and stability due to reduced steric hindrance .
- Thiadiazole-containing analogs (C11) exhibit lower solubility but enhanced antiviral potency .
Q & A
Basic Research Questions
Q. What synthetic routes are available for tert-butyl 4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves coupling tert-butyl piperazine-1-carboxylate with halogenated pyridinylboronic ester precursors. For example, heating tert-butyl piperazine-1-carboxylate with 5-bromo-2-chloropyrimidine in 1,4-dioxane at 110°C for 12 hours in the presence of potassium carbonate achieves 88.7% yield . Optimization may involve adjusting solvent polarity (e.g., using THF or DMF), varying catalysts (e.g., Pd-based catalysts for Suzuki coupling), or modifying reaction time/temperature.
Q. How does the boronic ester moiety in this compound facilitate its application in cross-coupling reactions?
- Methodological Answer : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group enables participation in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/heteroaryl halides. The tert-butyl carbamate group enhances stability during synthesis, while the pyridinyl-piperazine backbone provides a rigid scaffold for functionalization. Reaction efficiency can be monitored via mass spectrometry (e.g., ESI-MS confirming [M+H-100]+ fragments) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data between synthesized intermediates and the final product?
- Methodological Answer : Conflicting NMR signals (e.g., overlapping piperazine or pyridinyl protons) require advanced techniques:
- Use 2D NMR (COSY, HSQC) to assign proton-proton and proton-carbon correlations.
- Compare experimental data with computational predictions (DFT-based chemical shift calculations).
- Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography for unambiguous structural confirmation .
Q. What crystallographic strategies elucidate conformational dynamics of the piperazine ring in different environments?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals torsional angles and non-covalent interactions (e.g., hydrogen bonds, π-π stacking). For example:
- Data collection using a Bruker APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement via SHELXS/SHELXL software to model thermal displacement parameters and hydrogen bonding networks.
- Solvent effects can be studied by crystallizing the compound in polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents .
Q. How can catalytic systems for functionalizing this compound be designed when direct literature is limited?
- Methodological Answer : Leverage analogous systems (e.g., tert-butyl carbamate-protected piperazines or dioxaborolane-containing heterocycles):
- Screen Pd/XPhos or Ni/PCy3 catalysts for cross-coupling reactions.
- Use computational tools (e.g., molecular docking) to predict reactivity at the boronic ester site.
- Optimize protecting group strategies (e.g., Boc deprotection under acidic conditions) to retain boronate integrity .
Q. What strategies mitigate tert-butyl carbamate decomposition during Suzuki-Miyaura coupling under basic conditions?
- Methodological Answer :
- Use milder bases (e.g., K3PO4 instead of K2CO3) to reduce Boc group hydrolysis.
- Introduce steric hindrance via bulkier ligands (e.g., SPhos) to protect the carbamate.
- Monitor reaction progress via TLC or LC-MS to terminate before degradation occurs .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the stability of the dioxaborolane group in protic solvents?
- Methodological Answer :
- Perform kinetic studies using <sup>11</sup>B NMR to track boronate hydrolysis rates in solvents like MeOH/H2O mixtures.
- Compare with structurally similar compounds (e.g., arylboronic esters) to identify stabilizing substituents.
- Use computational models (e.g., DFT) to predict solvent effects on boron-oxygen bond dissociation .
Experimental Design Considerations
Q. What purification techniques are optimal for isolating tert-butyl 4-(6-boronopyridin-2-yl)piperazine-1-carboxylate derivatives?
- Methodological Answer :
- Silica gel chromatography with gradient elution (hexane:ethyl acetate = 8:1 → 4:1) effectively separates boronate-containing products.
- For polar byproducts, employ reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA).
- Confirm purity via analytical HPLC (>99% by area normalization) and elemental analysis .
Safety and Handling in Research Settings
Q. What precautions are necessary to prevent thermal degradation during synthesis?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
